molecular formula C17H17N3O4 B5855688 N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide

Cat. No.: B5855688
M. Wt: 327.33 g/mol
InChI Key: CDVYXKUUVMUUNM-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C16H17N3O4. This compound is known for its unique structure, which includes an acetyl(methyl)amino group attached to a phenyl ring, a methyl group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-10-13(4-9-16(11)20(23)24)17(22)18-14-5-7-15(8-6-14)19(3)12(2)21/h4-10H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVYXKUUVMUUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide typically involves multiple steps. One common method includes the acetylation of 4-aminoacetophenone with acetic anhydride to form N-acetyl-4-aminoacetophenone. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl(methyl)amino group can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: Formation of N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-{4-[acetyl(methyl)amino]phenyl}-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[acetyl(methyl)amino]phenyl}-4-nitrobenzamide
  • N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide
  • N-{4-[acetyl(methyl)amino]phenyl}-4-aminobenzamide

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide is unique due to the presence of both a methyl group and a nitro group on the benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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